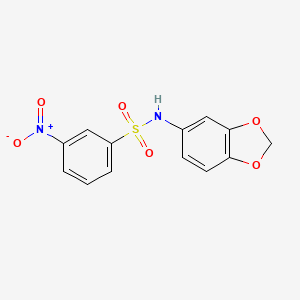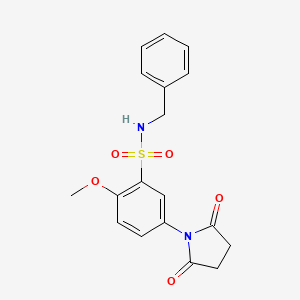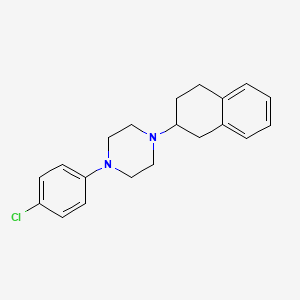![molecular formula C18H28N4O2 B4883223 1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4883223.png)
1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a member of the piperidinecarboxamide family, which is known for its diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, the compound has been studied for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide in lab experiments is its diverse pharmacological properties. The compound has been found to possess anti-inflammatory, analgesic, and anti-tumor properties, which makes it a useful tool for studying various biological processes. However, one limitation of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and duration of treatment.
Orientations Futures
There are several future directions for the study of 1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide. One area of research could be the development of novel derivatives of the compound with improved pharmacological properties. Another direction could be the study of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound could be studied for its potential use in the treatment of other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Méthodes De Synthèse
The synthesis of 1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of 1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxylic acid by reacting cyclohexylmethylamine with ethyl acetoacetate in the presence of a base. The resulting product is then reacted with 2-bromoethyl pyrazole in the presence of a palladium catalyst to obtain the desired compound.
Applications De Recherche Scientifique
1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide has shown promising results in various scientific research studies. The compound has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)-6-oxo-N-(2-pyrazol-1-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c23-17-8-7-16(14-21(17)13-15-5-2-1-3-6-15)18(24)19-10-12-22-11-4-9-20-22/h4,9,11,15-16H,1-3,5-8,10,12-14H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXWXAEPMDORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4883155.png)
![N-(4-fluorophenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4883160.png)


![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4883178.png)

![1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone](/img/structure/B4883193.png)
![methyl 5-[(dimethylamino)sulfonyl]-2-fluorobenzoate](/img/structure/B4883200.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B4883219.png)
![N-(3-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4883228.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4883238.png)
![1-(4-chlorophenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883251.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)